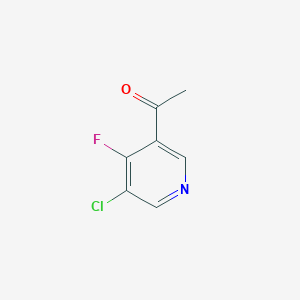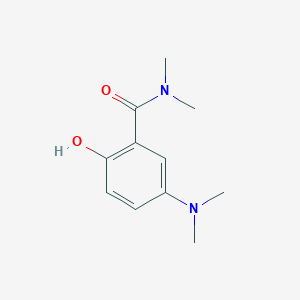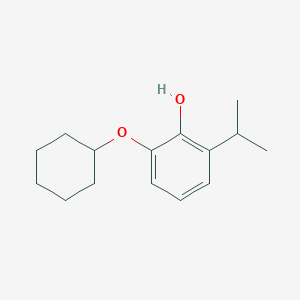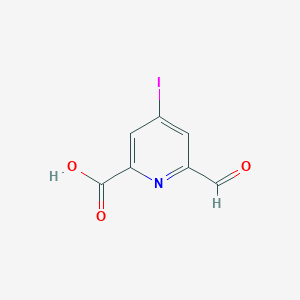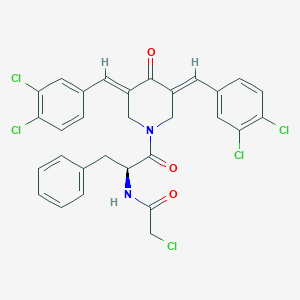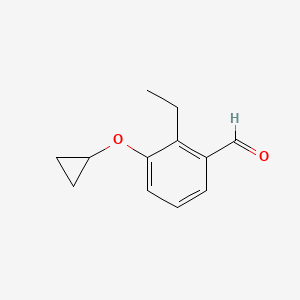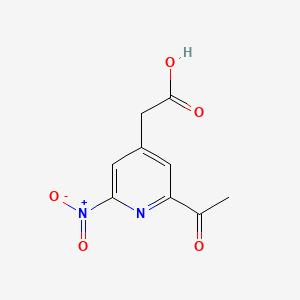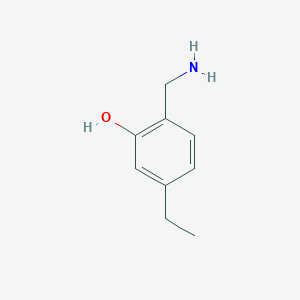
2-(Aminomethyl)-5-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-ethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an aminomethyl group (-CH2NH2) and an ethyl group (-C2H5) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 2-(aminomethyl)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(Aminomethyl)phenol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminomethyl and ethyl groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)phenol: Lacks the ethyl group, making it less hydrophobic.
5-Ethyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of an aminomethyl group.
2-(Aminomethyl)-5-methylphenol: Contains a methyl group instead of an ethyl group.
Uniqueness
2-(Aminomethyl)-5-ethylphenol is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-ethylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5,11H,2,6,10H2,1H3 |
Clave InChI |
YGKSSUVPWVRGKF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


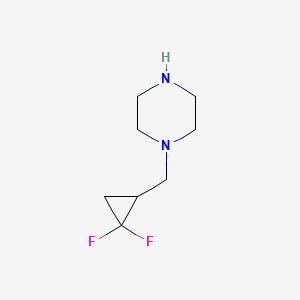
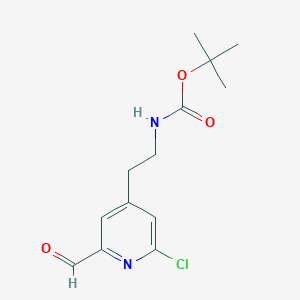
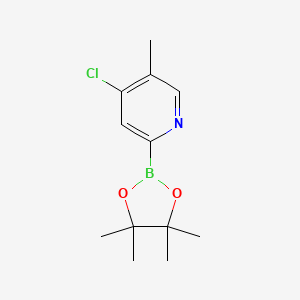
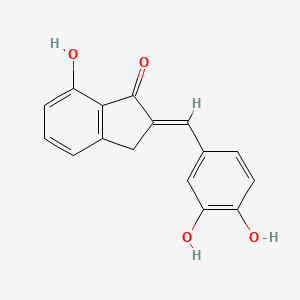
![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
